4-Hydroxypentanoic acid

Catalog No.
S572327
CAS No.
13532-37-1
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypentanoic acid

CAS Number

13532-37-1

Product Name

4-Hydroxypentanoic acid

IUPAC Name

4-hydroxypentanoic acid

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

FMHKPLXYWVCLME-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)O

Synonyms

4-hydroxyvalerate, 4-hydroxyvaleric acid, 4-Me-GHB, gamma-methyl-gamma-hydroxybutyric acid

Canonical SMILES

CC(CCC(=O)O)O

Description

The exact mass of the compound 4-Hydroxypentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

Natural Occurrence and Production of 4-Hydroxypentanoic Acid

4-Hydroxypentanoic acid, also known as (4R)-4-hydroxypentanoic acid, is a naturally occurring short-chain fatty acid found in the bacteria Paraburkholderia []. It belongs to the class of (omega-1)-hydroxy fatty acids, which are fatty acids with a hydroxyl group attached to the second-to-last carbon atom (omega-1 position) of the carbon chain [].

Functional Relationship to Valeric Acid

4-Hydroxypentanoic acid is structurally related to valeric acid, another short-chain fatty acid. It can be considered a derivative of valeric acid with a hydroxyl group replacing a hydrogen atom at the 4th carbon position [].

Research on Potential Biological Activities

While research on 4-hydroxypentanoic acid is limited, some studies have explored its potential biological activities. It has been shown to be a substrate for the enzyme CYP8B1, which belongs to the cytochrome P450 superfamily of enzymes involved in various metabolic processes []. However, further investigation is needed to understand its specific role and potential applications in this context.

4-Hydroxypentanoic acid is classified as an (ω−1)-hydroxy fatty acid, specifically a derivative of valeric acid where the hydrogen atom at the 4-position is replaced by a hydroxy group. Its molecular formula is C5H10O3C_5H_{10}O_3, comprising five carbon atoms, ten hydrogen atoms, and three oxygen atoms. This compound serves as an important intermediate in various chemical processes, particularly in the hydrogenation of levulinic acid to form γ-Valerolactone, which is a valuable platform chemical in the production of biofuels and other chemicals .

  • Hydrogenation: It acts as an intermediate in the hydrogenation of levulinic acid to produce γ-Valerolactone. This reaction is crucial for synthesizing biofuels and other valuable chemicals .
  • Modification of Enzymes: Research has shown that derivatives of 4-hydroxypentanoic acid can modify enzymes such as pyruvate kinase, influencing metabolic pathways.
  • Reactivity with Amines: The compound can undergo reactions with primary amines, which are essential for understanding the mechanisms behind certain carcinogenic lactones .

4-Hydroxypentanoic acid exhibits various biological activities:

  • Enzyme Inhibition: Studies have indicated that this compound and its derivatives can inhibit enzymes involved in neurotransmitter degradation, such as gamma-aminobutyric acid aminotransferase. This inhibition may have implications for neurological health and disease management.
  • Potential Therapeutic

Several methods have been developed to synthesize 4-hydroxypentanoic acid:

  • Hydrogenation of Levulinic Acid: The most common method involves the hydrogenation of levulinic acid, which yields 4-hydroxypentanoic acid as an intermediate. This process often utilizes catalysts such as platinum nanoparticles supported on molybdenum oxides to enhance efficiency .
  • Chemical Modification: Other synthetic routes may involve the modification of existing compounds through

4-Hydroxypentanoic acid finds applications in various fields:

  • Chemical Industry: It is used as an intermediate in the production of γ-Valerolactone, which is utilized in synthesizing biofuels and other chemicals.
  • Pharmaceuticals: Due to its biological activity, it has potential applications in drug development, particularly for conditions related to enzyme inhibition and metabolic disorders .
  • Research: The compound is frequently used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Research has focused on understanding how 4-hydroxypentanoic acid interacts with biological systems:

  • Enzyme Interactions: Studies have demonstrated that this compound can modify enzyme activity, particularly in metabolic pathways involving pyruvate kinase and gamma-aminobutyric acid aminotransferase. These interactions are crucial for developing therapeutic agents targeting metabolic diseases .
  • Toxicological Studies: Investigations into its reactivity with primary amines have highlighted potential toxicological implications, particularly concerning carcinogenic mechanisms associated with lactones.

Several compounds share structural similarities with 4-hydroxypentanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
Valeric AcidC5H10O2C_5H_{10}O_2A straight-chain fatty acid without hydroxyl groups.
γ-ValerolactoneC5H8O2C_5H_{8}O_{2}A cyclic ester derived from 4-hydroxypentanoic acid.
4-Aminobutanoic AcidC4H9NO2C_4H_{9}NO_{2}An amino acid derivative that affects neurotransmitter systems.
5-Hydroxyvaleric AcidC5H10O3C_5H_{10}O_3A hydroxylated derivative of valeric acid with similar properties.

Uniqueness of 4-Hydroxypentanoic Acid

What sets 4-hydroxypentanoic acid apart from these compounds is its specific hydroxyl group positioning on the pentanoic chain, which significantly influences its reactivity and biological activity. Its role as an intermediate in key chemical transformations further underscores its importance in both industrial and research contexts.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

118.062994177 g/mol

Monoisotopic Mass

118.062994177 g/mol

Heavy Atom Count

8

UNII

58B139Q3RL

Related CAS

251634-03-4

Other CAS

13532-37-1

Wikipedia

(RS)-4-hydroxyvaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-07-17

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